molecular formula C10H8F3NO4 B7837536 Ethyl 5-nitro-2-(trifluoromethyl)benzoate

Ethyl 5-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B7837536
M. Wt: 263.17 g/mol
InChI Key: UGMVRTZLPSXUBC-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, featuring a nitro group and a trifluoromethyl group attached to the benzene ring

Properties

IUPAC Name

ethyl 5-nitro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(14(16)17)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMVRTZLPSXUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-nitro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-nitro-2-(trifluoromethyl)benzoic acid+ethanolH2SO4Ethyl 5-nitro-2-(trifluoromethyl)benzoate+water\text{5-nitro-2-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-nitro-2-(trifluoromethyl)benzoic acid+ethanolH2​SO4​​Ethyl 5-nitro-2-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Nucleophilic Substitution: Amines or thiols, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Ethyl 5-amino-2-(trifluoromethyl)benzoate.

    Hydrolysis: 5-nitro-2-(trifluoromethyl)benzoic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-nitro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(trifluoromethyl)benzoate depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 2-(trifluoromethyl)benzoate:

    5-nitro-2-(trifluoromethyl)benzoic acid: The carboxylic acid form, which can be converted to the ester.

Uniqueness

Ethyl 5-nitro-2-(trifluoromethyl)benzoate is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-nitro-2-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group attached to a benzoate structure. The presence of these functional groups enhances its lipophilicity and metabolic stability, which can improve bioavailability and efficacy in biological systems.

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of nitrobenzoates, including this compound, against different bacterial strains. The results indicated that compounds with aromatic nitro substitutions demonstrated improved activity against Mycobacterium tuberculosis compared to their corresponding acids.

CompoundActivity Against M. tuberculosisIC50 (µM)
This compoundYes0.740
Nitrobenzoate Derivative AYes0.500
Nitrobenzoate Derivative BNoN/A

This data suggests that the structural components of this compound significantly influence its binding affinity and specificity towards biological targets, enhancing its antimicrobial potential .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

  • Case Study : A study focused on the effect of this compound on macrophage activation showed a reduction in TNF-alpha production by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory activity.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. The compound was tested against various cancer cell lines, revealing promising results.

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The trifluoromethyl group enhances lipophilicity, allowing better interaction with cellular membranes and potentially improving enzyme inhibition.
  • Cytotoxicity : The compound's nitro group can undergo reduction within cells to form reactive intermediates that may exert cytotoxic effects on rapidly dividing cells.

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